molecular formula C18H20O2 B569022 ∆8,9-Dehydro Estrone-d2 CAS No. 1219799-27-5

∆8,9-Dehydro Estrone-d2

Cat. No. B569022
CAS RN: 1219799-27-5
M. Wt: 270.368
InChI Key: OUGSRCWSHMWPQE-JCNCMELZSA-N
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Description

∆8,9-Dehydro Estrone-d2 is the deuterium labeled ∆8,9-Dehydro Estrone . It is a stable isotope where heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of ∆8,9-Dehydro Estrone-d2 is C18H18D2O2. The molecular weight is 270.368 .


Physical And Chemical Properties Analysis

The molecular formula of ∆8,9-Dehydro Estrone-d2 is C18H18D2O2. The molecular weight is 270.368 .

Scientific Research Applications

Clinical Implications of Estrone Measurement

Estrone sulfate (E1S) is highlighted as the most abundant circulating estrogen, with potential applications as a biomarker in conditions where low levels of estrogen or changes in estrogen levels are crucial. The review by Rezvanpour and Don-Wauchope (2017) emphasizes the utility of E1S measurement in clinical laboratory practice, including its potential role in breast cancer risk stratification, promotion of endometrial and prostatic carcinoma proliferation, and monitoring hormonal therapy response in malignancies. This suggests that ∆8,9-Dehydro Estrone-d2, as a derivative or related compound, could have implications in similar biomedical research and diagnostic applications (Rezvanpour & Don-Wauchope, 2017).

Estrogens in Environmental Impact

The impact of estrogens on aquatic organisms and the environment is extensively reviewed by Czarny et al. (2017), who discuss the negative effects of natural and synthetic estrogens on the reproductive processes of aquatic life. This research indicates that compounds like ∆8,9-Dehydro Estrone-d2 could be of interest in studies related to environmental science, particularly in understanding the effects of estrogenic substances on water quality and wildlife (Czarny et al., 2017).

Estrogen Receptor Interactions

Klinge (2001) provides a comprehensive review of how variations in estrogen response element (ERE) sequences affect the binding affinity of estrogen receptors (ER) and transcriptional activity induced by estrogens. This research underscores the complexity of estrogen signaling pathways and the potential for compounds like ∆8,9-Dehydro Estrone-d2 to influence gene expression through interaction with estrogen receptors, offering pathways for therapeutic interventions in diseases influenced by estrogen signaling (Klinge, 2001).

Mechanism of Action

Target of Action

∆8,9-Dehydro Estrone-d2 is a naturally occurring estrogen found in horses . It is closely related to equilin, equilenin, and estrone . As a conjugated estrogen, it is a component of conjugated equine estrogens (CEE) . Its primary targets are estrogen receptors, which play a crucial role in various biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

∆8,9-Dehydro Estrone-d2 interacts with its targets, the estrogen receptors, by binding to them and initiating a series of cellular responses . It is metabolized in humans to its 17β form, 17β-∆8,9-DHES . This interaction results in changes in the expression of genes regulated by estrogen receptors, leading to various physiological effects .

Biochemical Pathways

The compound affects several biochemical pathways. It has been shown to have significant clinical activity in vasomotor, neuroendocrine (gonadotropin and PRL), and bone preservation parameters . It displays little or no efficacy on other peripheral parameters normally affected by estrogens .

Pharmacokinetics

The pharmacokinetics of ∆8,9-Dehydro Estrone-d2 involves its absorption, distribution, metabolism, and excretion (ADME). It is administered orally and is metabolized in the human body to its 17β form, 17β-∆8,9-DHES

Result of Action

The action of ∆8,9-Dehydro Estrone-d2 results in a significant and consistent suppression of hot flushes in postmenopausal women . It also leads to a degree of suppression of a bone resorption marker, urinary excretion of N-telopeptide . Gonadotropin secretion (FSH and LH) is significantly suppressed in women receiving ∆8,9-Dehydro Estrone-d2 .

properties

{ "Design of the Synthesis Pathway": "The synthesis of ∆8,9-Dehydro Estrone-d2 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Estrone", "Deuterium oxide (D2O)", "Sodium periodate (NaIO4)", "Sodium metaperiodate (NaIO4)", "Sodium borohydride (NaBH4)", "Sodium acetate (NaOAc)", "Acetic anhydride (Ac2O)", "Methanol (MeOH)", "Chloroform (CHCl3)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Diethyl ether (Et2O)" ], "Reaction": [ "Estrone is first deuterated using deuterium oxide (D2O) to obtain ∆8,9-Dehydro Estrone-d2.", "The deuterated estrone is then oxidized using sodium periodate (NaIO4) to form the corresponding diol.", "The diol is then treated with sodium metaperiodate (NaIO4) to form the corresponding aldehyde.", "The aldehyde is reduced using sodium borohydride (NaBH4) to form the corresponding alcohol.", "The alcohol is then acetylated using acetic anhydride (Ac2O) and sodium acetate (NaOAc) to form the corresponding acetate ester.", "The acetate ester is then hydrolyzed using sodium hydroxide (NaOH) to form the corresponding alcohol.", "The alcohol is then treated with hydrochloric acid (HCl) to form the corresponding hydrochloride salt.", "The hydrochloride salt is then extracted using chloroform (CHCl3) and washed with diethyl ether (Et2O) to obtain the final product, ∆8,9-Dehydro Estrone-d2 hydrochloride salt." ] }

CAS RN

1219799-27-5

Product Name

∆8,9-Dehydro Estrone-d2

Molecular Formula

C18H20O2

Molecular Weight

270.368

IUPAC Name

(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1/i7D2

InChI Key

OUGSRCWSHMWPQE-JCNCMELZSA-N

SMILES

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O

synonyms

3-Hydroxyestra-1,3,5(10),8-tetraen-17-one-d2;  ∆8-Dehydroestrone-d2;  ∆8-Isoequilin-d2;  8,9-Dehydroestrone-d2; 

Origin of Product

United States

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